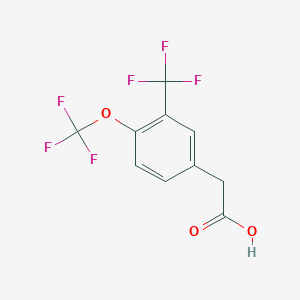

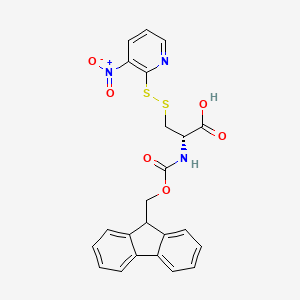

![molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6](/img/structure/B6308324.png)

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has acetyl groups attached to the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Another method involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is likely to be complex due to the presence of the pyridine ring and the acetyl groups. Pyridine is a heterocyclic aromatic organic compound with the chemical formula C5H5N . The acetyl group (CH3CO) is a moiety derived by the removal of a hydroxyl group from an acetic acid molecule .Chemical Reactions Analysis

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .科学的研究の応用

Pharmaceutical Synthesis

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to forming N-(pyridin-2-yl)amides, which are prominent in medicinal chemistry due to their biological activity . These amides can be synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment, offering a mild and sustainable approach to drug development .

Therapeutic Potential

Compounds containing the pyridin-2-yl moiety, such as N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, have shown a broad range of therapeutic applications. They are particularly noted for their antibacterial, anti-inflammatory, and antitumor properties . This makes them significant for the development of new drugs with diverse biological activities.

Chemodivergent Reactions

This compound serves as a precursor in chemodivergent reactions, where it can lead to the formation of different products under varied conditions. For instance, it can be used to synthesize both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are compounds with significant biological and therapeutic value .

Computational Chemistry

Lastly, this compound can be studied using computational chemistry to predict its reactivity and interaction with biological targets. Such studies can provide insights into its potential applications and guide the synthesis of derivatives with optimized properties .

将来の方向性

The future directions for “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” could involve further exploration of its synthesis methods and potential applications. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

作用機序

Target of Action

It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

They are formed via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .

Pharmacokinetics

It’s known that n-(pyridin-2-yl)amides are extensively metabolized .

Result of Action

It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .

特性

IUPAC Name |

N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQQLLNYEZWXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

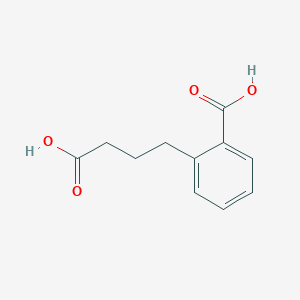

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)

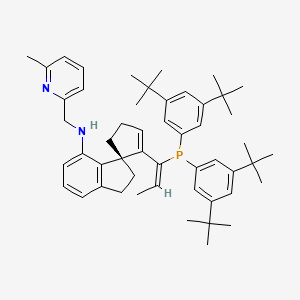

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)